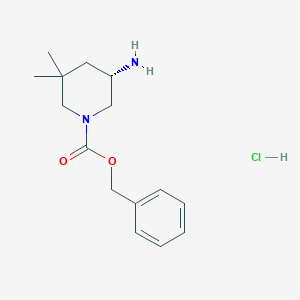

Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate hydrochloride

Description

Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate hydrochloride is a chiral piperidine derivative with a stereospecific (S)-configuration at the 5-amino position. Its molecular formula is C₁₅H₂₁ClN₂O₂, and it features a benzyl carbamate group, dimethyl substituents at the 3-position of the piperidine ring, and a hydrochloride salt form. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of protease inhibitors and other bioactive molecules requiring rigid, stereochemically defined scaffolds .

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl (5S)-5-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-15(2)8-13(16)9-17(11-15)14(18)19-10-12-6-4-3-5-7-12;/h3-7,13H,8-11,16H2,1-2H3;1H/t13-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDDCTHIEJIRSO-ZOWNYOTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN(C1)C(=O)OCC2=CC=CC=C2)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as benzylamine have been reported to interact with enzymes like trypsin-1 and trypsin-2

Mode of Action

It’s worth noting that benzylamine, a related compound, is known to interact with its targets, leading to changes in their activity. The specific interactions and resulting changes for Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate hydrochloride remain to be elucidated.

Biochemical Pathways

Benzylamine, a related compound, is known to be involved in various biochemical reactions

Pharmacokinetics

Similar compounds such as benzylamine have been studied, and it’s known that their absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are all factors that can impact their bioavailability

Biochemical Analysis

Biochemical Properties

. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be through hydrogen bonding, van der Waals forces, or ionic interactions.

Cellular Effects

It is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate hydrochloride at different dosages in animal models have not been reported. Future studies could provide valuable insights into any threshold effects, as well as any toxic or adverse effects at high doses.

Biological Activity

Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate hydrochloride, with the CAS number 2173193-79-6, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including binding affinities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of CHClNO and a molecular weight of 298.81 g/mol. Its structure includes a piperidine core with an amino group at the 5-position and a benzyl group, contributing to its pharmacological properties. The compound's purity is typically around 97% when synthesized.

Research indicates that this compound exhibits notable binding affinity to various biological targets. Interaction studies have focused on its potential as a receptor antagonist, particularly in the context of chemokine receptors. For instance, structure-activity relationship studies have shown that modifications to the piperidine structure can enhance binding potency from micromolar to low nanomolar ranges .

Therapeutic Applications

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The structural similarities with other piperidine derivatives known for their anticancer activity support further investigation into its potential in oncology .

- Anti-inflammatory Effects : The compound's ability to modulate immune responses makes it a candidate for anti-inflammatory therapies. Its interactions with chemokine receptors could play a role in reducing inflammation in various conditions .

- Neuroprotective Potential : Given its structural characteristics, there is interest in exploring its neuroprotective effects, particularly in models of neurodegenerative diseases .

Study 1: Anticancer Efficacy

A study conducted on various piperidine derivatives, including this compound, demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated enhanced cell death when combined with conventional chemotherapy agents like doxorubicin, suggesting a synergistic effect that warrants further exploration .

Study 2: Anti-inflammatory Mechanisms

In vitro experiments have shown that the compound can modulate chemokine-induced cellular responses. By blocking specific receptors involved in eosinophil migration, it demonstrated potential as an anti-inflammatory agent in allergic conditions .

Data Table: Comparison of Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 2173193-79-6 | Notable receptor antagonist properties |

| Benzyl 5-amino-piperidine-2-carboxylate | 2173193-78-5 | Lacks dimethyl groups; potential for different activity |

| N,N-Dimethyl-4-(phenylthio)aniline | 9876543-21-0 | Similar amine structure; investigated for neuroprotective effects |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Three closely related compounds are compared below:

Functional and Pharmacological Insights

- The 3,3-difluoro analogue introduces electronegative fluorine atoms, which may increase metabolic stability and alter lipophilicity compared to the dimethyl variant .

- Stereochemical Impact: The (S)-configuration at the 5-amino position in the target compound ensures enantioselective interactions in chiral environments, a critical feature absent in non-stereospecific analogues like Benzyl 4-aminopiperidine-1-carboxylate .

- Safety and Handling: The hydrochloride salt form of the target compound improves solubility but necessitates rigorous handling protocols (e.g., eye flushing, protective clothing) due to its irritant properties . In contrast, the non-salt 4-amino analogue lacks detailed toxicological data, posing uncertainties in risk assessment .

Research Findings and Practical Considerations

Synthetic Utility :

The dimethyl-substituted compound is preferred for rigid scaffold construction in drug discovery, whereas the difluoro variant is explored for fluorine-specific applications (e.g., PET imaging probes) .- Limitations: The discontinuation of the target compound’s commercial availability (as noted in ) highlights challenges in sourcing high-purity batches for large-scale applications. The 4-amino analogue’s undefined toxicity profile necessitates precautionary substitution in sensitive workflows .

Q & A

Q. How can the synthesis of Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate hydrochloride be optimized for higher enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved using chiral auxiliaries or asymmetric catalysis. For example, benzyl-protected intermediates (e.g., benzyl carboxylates in ) are often used to stabilize reactive amine groups during coupling reactions. Chiral resolution via crystallization with diastereomeric salts (e.g., tartaric acid) or HPLC using chiral stationary phases (e.g., polysaccharide-based columns) can isolate the (S)-enantiomer . Reaction monitoring via -NMR or LC-MS ensures intermediate purity before deprotection. Temperature control (<5°C) during HCl salt formation minimizes racemization .

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- Purity : Reverse-phase HPLC with UV detection (210–254 nm) using a C18 column and acetonitrile/water gradients. Compare retention times against reference standards (e.g., USP protocols in ).

- Structure : - and -NMR to confirm stereochemistry at the 5-amino and 3,3-dimethyl positions. Mass spectrometry (ESI-TOF) verifies molecular weight (e.g., exact mass 312.1492 for C17H25ClN2O3, as per ).

- Chirality : Polarimetry or chiral HPLC (e.g., Chiralpak® AD-H column) to validate enantiomeric excess (>99% for pharmacological applications) .

Q. What are the critical storage conditions to maintain this compound’s stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation and hygroscopic degradation. Desiccants (e.g., silica gel) should be used in storage chambers. Stability studies (accelerated aging at 40°C/75% RH for 6 months) can predict shelf-life .

Advanced Research Questions

Q. How does the stereochemistry of the 5-amino group influence biological activity in target binding studies?

- Methodological Answer : The (S)-configuration may enhance binding affinity to chiral receptors (e.g., proteasome complexes in PROTACs). Conduct molecular docking simulations using software like AutoDock Vina to compare enantiomers. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (). For example, highlights PROTAC ligands where stereochemistry dictates E3 ligase recruitment efficiency .

Q. What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models?

- Methodological Answer :

- In vitro : Test compound stability in cell culture media (e.g., DMEM + 10% FBS) via LC-MS to identify hydrolytic byproducts (e.g., free amine formation).

- In vivo : Pharmacokinetic studies (plasma , bioavailability) using radiolabeled analogs (e.g., -tagged compound) can clarify metabolic differences.

- Data normalization : Use orthogonal assays (e.g., MTT and ATP-based viability tests) to confirm cytotoxicity thresholds. Adjust for species-specific cytochrome P450 metabolism .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME or Schrödinger’s QikProp predict logP, solubility, and BBB permeability. Modify the benzyl or dimethyl groups to optimize logP (target 2–3).

- MD Simulations : GROMACS or AMBER can model interactions with blood proteins (e.g., human serum albumin) to reduce off-target binding.

- Metabolite Prediction : CYP450 docking (e.g., CYP3A4) identifies vulnerable sites for deuteration or fluorination to block oxidation .

Key Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.